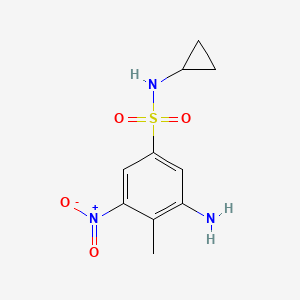

3-amino-N-cyclopropyl-4-methyl-5-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

3-amino-N-cyclopropyl-4-methyl-5-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4S/c1-6-9(11)4-8(5-10(6)13(14)15)18(16,17)12-7-2-3-7/h4-5,7,12H,2-3,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTZMEQINLZRPMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)NC2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-cyclopropyl-4-methyl-5-nitrobenzenesulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the nitration of a suitable benzene derivative followed by sulfonation, cyclopropylation, and amination reactions. The reaction conditions often involve the use of strong acids, bases, and organic solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of 3-amino-N-cyclopropyl-4-methyl-5-nitrobenzenesulfonamide may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to monitor the product’s purity and composition .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-cyclopropyl-4-methyl-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of nitrobenzenesulfonamide derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted benzenesulfonamide derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

3-amino-N-cyclopropyl-4-methyl-5-nitrobenzenesulfonamide serves as a valuable building block in organic synthesis. Its sulfonamide group allows for various chemical modifications, making it a versatile precursor for synthesizing more complex compounds. This property is particularly useful in developing pharmaceuticals and agrochemicals where structural diversity is essential.

| Property | Details |

|---|---|

| Chemical Structure | Contains an amino group, nitro group, and sulfonamide moiety |

| Reactivity | Can undergo nucleophilic substitution and coupling reactions |

Biological Applications

Antimicrobial Properties

Research has indicated that 3-amino-N-cyclopropyl-4-methyl-5-nitrobenzenesulfonamide exhibits significant antimicrobial activity. Studies have shown its effectiveness against multi-drug resistant bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Case Study: Antimicrobial Efficacy

A study evaluated the compound's effectiveness against various resistant strains, revealing promising results that could lead to the development of novel therapeutic agents targeting resistant bacteria .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it could inhibit cell proliferation in several cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism appears to involve inducing apoptosis and cell cycle arrest through the modulation of key signaling pathways.

| Cancer Cell Line | IC50 Value (µM) | Effect Observed |

|---|---|---|

| MCF-7 | 10 | Significant reduction in viability |

| A549 (Lung) | 15 | Induction of apoptosis |

Medical Applications

Therapeutic Potential

The therapeutic applications of 3-amino-N-cyclopropyl-4-methyl-5-nitrobenzenesulfonamide are being explored in various disease contexts. Its ability to modulate biological pathways makes it a candidate for treating conditions such as cancer and bacterial infections.

Mechanism of Action

The mechanism of action of 3-amino-N-cyclopropyl-4-methyl-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The pathways involved may include signal transduction, metabolic pathways, or cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-amino-N-cyclopropyl-4-methyl-5-nitrobenzenesulfonamide with structurally analogous sulfonamide derivatives, highlighting key differences in substituents, molecular properties, and functional groups.

Research Findings and Functional Implications

(a) Impact of Cyclopropyl vs. Alkyl Chains

The cyclopropyl group in the target compound confers rigidity and metabolic stability compared to flexible alkyl chains (e.g., aminopropyl in ). Cyclopropane’s ring strain may enhance binding affinity to hydrophobic enzyme pockets, whereas linear chains improve solubility but reduce steric specificity .

(b) Nitro Group Positioning

The nitro group at position 5 in the target compound contrasts with its placement at position 4 in N-(3-methylbutylideneamino)-4-nitrobenzenesulfonamide .

(c) Electron-Withdrawing Substituents

The trifluoromethyl group in 2-Chloro-N-cyclopropyl-5-(trifluoromethyl)benzenesulfonamide increases lipophilicity and chemical stability compared to the nitro group. However, nitro groups are more polarizable, enabling π-stacking interactions in aromatic systems.

(d) Aromatic System Expansion

N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide hydrochloride demonstrates that naphthalene-based sulfonamides exhibit enhanced UV absorption and fluorescence properties, useful in analytical applications. However, larger aromatic systems may reduce synthetic accessibility.

Biological Activity

3-amino-N-cyclopropyl-4-methyl-5-nitrobenzenesulfonamide, a sulfonamide compound, has garnered attention for its significant biological activities, particularly as an antibacterial agent. This article explores its synthesis, mechanism of action, biological activity, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by a unique molecular structure that includes an amino group, a cyclopropyl group, and a nitro group attached to a benzene ring. Its molecular formula is C₁₁H₁₃N₃O₃S, with a molecular weight of 212.27 g/mol. The compound is typically solid at room temperature, with a boiling point of approximately 416.5 °C and a density of about 1.39 g/cm³.

Synthesis

The synthesis of 3-amino-N-cyclopropyl-4-methyl-5-nitrobenzenesulfonamide can be achieved through various methods, primarily involving the reduction of the nitro group to an amino group. Common reagents include tin(IV) chloride as a catalyst in reactions between 3-nitrobenzenesulfonamide and cyclopropylamine. The resulting compound can undergo further transformations typical in organic synthesis.

3-amino-N-cyclopropyl-4-methyl-5-nitrobenzenesulfonamide exhibits its antibacterial activity by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and reproduction by competing with para-aminobenzoic acid (PABA), essential for bacterial survival.

Antibacterial Activity

The compound has shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that it effectively inhibits bacterial growth through its mechanism of action described above.

Table 1: Antibacterial Activity Against Selected Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μM) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Klebsiella pneumonia | 100 |

| Pseudomonas aeruginosa | 80 |

These results indicate that the compound's efficacy varies among different bacterial strains, underscoring its potential as a therapeutic agent in treating bacterial infections .

Case Studies

A notable study evaluated the efficacy of 3-amino-N-cyclopropyl-4-methyl-5-nitrobenzenesulfonamide in animal models infected with resistant strains of bacteria. The results showed a significant reduction in bacterial load in treated subjects compared to controls, highlighting the compound's potential for clinical application .

Structural Similarities and Uniqueness

Several compounds share structural similarities with 3-amino-N-cyclopropyl-4-methyl-5-nitrobenzenesulfonamide. Notable examples include:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-amino-N-(1-cyclopropylethyl)-N-methyl-3-nitrobenzenesulfonamide | C₁₁H₁₃N₃O₃S | Contains an ethyl group instead of cyclopropyl |

| Sulfanilamide | C₆H₈N₂O₂S | A simpler sulfonamide without additional substituents |

| 5-nitro-2-thiophenecarboxylic acid | C₇H₅N₃O₄S | Contains a thiophene ring instead of benzene |

The presence of both the cyclopropyl moiety and the specific nitro group configuration distinguishes this compound from other sulfonamides, contributing to its unique biological activity and potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 3-amino-N-cyclopropyl-4-methyl-5-nitrobenzenesulfonamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves sequential functionalization of the benzene ring. For example:

Nitration : Introduce the nitro group at the 5-position under controlled acidic conditions (e.g., HNO₃/H₂SO₄) to avoid over-nitration .

Sulfonamide Formation : React with cyclopropylamine under anhydrous conditions using a coupling agent like EDCI/HOBt to ensure regioselectivity .

Amino Group Introduction : Reduce a nitro precursor (if starting from a dinitro intermediate) using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl, monitored by TLC .

- Optimization : Use factorial design (e.g., Taguchi method) to test variables like temperature, solvent polarity, and catalyst loading .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to verify cyclopropyl ring integration (δ ~0.5–2.5 ppm) and sulfonamide NH resonance (δ ~7–8 ppm). 2D NMR (HSQC, HMBC) resolves overlapping signals in aromatic regions .

- IR : Confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹) and NH bending (~1600 cm⁻¹) .

- X-ray Crystallography : Resolve steric effects from the cyclopropyl group and nitro-amino spatial arrangement .

Q. How can purity be assessed, and what are common contaminants in its synthesis?

- Methodology :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase. Compare retention times against standards .

- Mass Spectrometry : High-resolution MS (HRMS) to detect byproducts like incomplete sulfonamide coupling or nitro group reduction intermediates .

- Common Contaminants : Unreacted cyclopropylamine, positional isomers from nitration, or hydrolysis products (e.g., sulfonic acids) .

Advanced Research Questions

Q. How do steric effects from the cyclopropyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to analyze transition states and activation energies for reactions at the sulfonamide sulfur .

- Kinetic Studies : Compare reaction rates with non-cyclopropyl analogs (e.g., N-methyl derivatives) under identical conditions using stopped-flow techniques .

- Data Interpretation : The cyclopropyl group’s strain may hinder nucleophilic attack, requiring polar aprotic solvents (DMF/DMSO) to stabilize intermediates .

Q. What strategies resolve contradictions in spectroscopic data vs. computational predictions for this compound?

- Methodology :

- Dynamic NMR : Probe temperature-dependent conformational changes (e.g., ring puckering in cyclopropyl) causing signal splitting .

- Solvent Effects : Test in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts in NH or NO₂ groups .

- Benchmarking : Cross-validate computational methods (e.g., B3LYP vs. M06-2X functionals) against crystallographic data .

Q. How can the nitro group’s electronic effects be exploited in designing derivatives for biological activity studies?

- Methodology :

- SAR Studies : Synthesize analogs with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups at the 5-position. Test enzyme inhibition (e.g., carbonic anhydrase) via fluorometric assays .

- Electrochemical Analysis : Cyclic voltammetry to correlate nitro reduction potentials with cytotoxicity (e.g., in cancer cell lines) .

- Meta-Optics : Use time-resolved FTIR to monitor nitro-to-amine conversion in live-cell imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.